4-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazoleE
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Overview
Description
4-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazoleE is a heterocyclic compound that features a pyrazole ring substituted with a 2-methoxyphenyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazoleE typically involves the condensation of 2-methoxyphenylhydrazine with 3,5-dimethyl-2-pyrazoline-1-one under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazoleE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as bromine or chlorine, leading to halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
4-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazoleE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazoleE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyphenyl)piperazine
- 2-(2-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 2-Methoxyphenyl isocyanate
Uniqueness
4-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazoleE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16N2O |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-1,3,5-trimethylpyrazole |
InChI |
InChI=1S/C13H16N2O/c1-9-13(10(2)15(3)14-9)11-7-5-6-8-12(11)16-4/h5-8H,1-4H3 |
InChI Key |
ZIHUSAOMOSHUTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=CC=CC=C2OC |
Origin of Product |
United States |
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